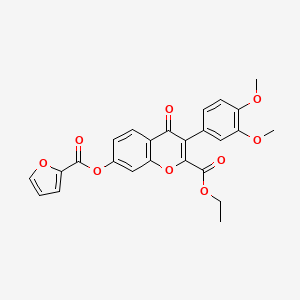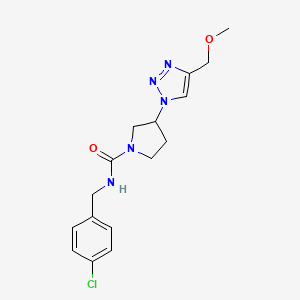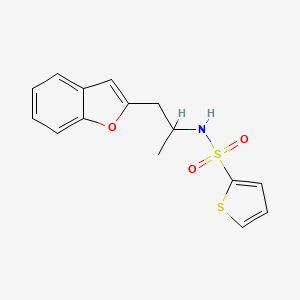![molecular formula C27H21N5O3 B2642334 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206990-05-7](/img/no-structure.png)
5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H21N5O3 and its molecular weight is 463.497. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential and Molecular Interactions
- Compounds structurally related to the query molecule have shown promising pharmacological potential. Specifically, derivatives of 1,3,4-oxadiazole and pyrazole have been computationally and pharmacologically evaluated, revealing activities such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One derivative demonstrated moderate inhibitory effects in all assays, and another exhibited significant affinity for cyclooxygenase-2 and 5-lypoxygenase, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).
- Similarly, another study presented the synthesis, characterization, and anticancer evaluation of oxadiazole derivatives, indicating that certain compounds were highly active against breast cancer cell lines, suggesting potential application in cancer treatment (Salahuddin et al., 2014).
Synthesis and Chemical Characterization
- The synthesis and characterization of pyrazole derivatives have been extensively studied. Research includes detailing the crystal structures of new 3,5-diaryl-1H-pyrazoles, providing insights into molecular configurations and potential applications in various fields such as material science and drug design (Wang et al., 2009).
- Additionally, the synthetic pathways and toxicological evaluations of certain pyrazoline derivatives have been explored, revealing insights into their chemical properties and potential biological activities (Jasril et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-naphthylamine and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-naphthylamine", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde: 2-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. This ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid, which is then converted to the aldehyde using the Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide.", "Synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 2-naphthylamine is reacted with ethyl acetoacetate in the presence of acetic acid and acetic anhydride to form the corresponding pyrazolone. This pyrazolone is then cyclized using sodium ethoxide to form the final product.", "Coupling of intermediates: The aldehyde intermediate is reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with the pyrazolone intermediate in the presence of acetic acid and acetic anhydride to form the final product." ] } | |
Numéro CAS |
1206990-05-7 |
Nom du produit |
5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Formule moléculaire |
C27H21N5O3 |
Poids moléculaire |
463.497 |
Nom IUPAC |
5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H21N5O3/c1-2-34-24-13-6-5-11-21(24)26-28-25(35-30-26)17-31-14-15-32-23(27(31)33)16-22(29-32)20-12-7-9-18-8-3-4-10-19(18)20/h3-16H,2,17H2,1H3 |
Clé InChI |
KSCDRAWXTXQOST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone](/img/structure/B2642254.png)
![(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B2642255.png)
![N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B2642256.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide](/img/structure/B2642268.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)
![3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole](/img/structure/B2642273.png)
